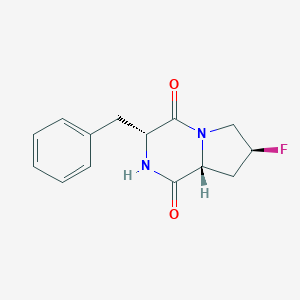
Cyclo(phenylalanyl-4-fluoro-prolyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(phenylalanyl-4-fluoro-prolyl), also known as Cyclo(phenylalanyl-4-fluoro-prolyl), is a useful research compound. Its molecular formula is C14H15FN2O2 and its molecular weight is 262.28 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclo(phenylalanyl-4-fluoro-prolyl) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclo(phenylalanyl-4-fluoro-prolyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(phenylalanyl-4-fluoro-prolyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Properties
Cyclo(phenylalanyl-4-fluoro-prolyl) is characterized by a diketopiperazine (DKP) structure, which influences its conformational flexibility and interactions with biological targets. Research indicates that the compound exhibits a boat-like conformation in solution, which is typical for proline-containing cyclic dipeptides . The presence of the 4-fluoro substituent on proline enhances the compound's stability and potential bioactivity.
Medicinal Chemistry Applications
1. Anticancer Activity
Cyclo(phenylalanyl-4-fluoro-prolyl) has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptosis pathways and interference with cellular signaling . For instance, it has been reported to enhance survival rates in radiation-damaged cell lines, indicating potential as a radioprotective agent .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In animal models, cyclo(phenylalanyl-4-fluoro-prolyl) administration resulted in increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting a role in mood regulation and potential applications in treating depression and anxiety disorders . Additionally, it may contribute to preventing neurodegenerative diseases like Alzheimer's by mitigating oxidative stress and promoting neuronal survival.
3. Antimicrobial Properties
Research has also highlighted the antimicrobial effects of cyclo(phenylalanyl-4-fluoro-prolyl). It has been shown to inhibit virulence factor production in Vibrio cholerae, which may be attributed to its interaction with bacterial quorum-sensing mechanisms . This property positions it as a potential candidate for developing novel antimicrobial agents.
Case Studies and Experimental Findings
Propiedades
Número CAS |
131176-01-7 |
|---|---|
Fórmula molecular |
C14H15FN2O2 |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
(3R,7S,8aR)-3-benzyl-7-fluoro-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-7-12-13(18)16-11(14(19)17(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,18)/t10-,11+,12+/m0/s1 |
Clave InChI |
GBONPFZXBBXCLT-QJPTWQEYSA-N |
SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
SMILES isomérico |
C1[C@@H](CN2[C@H]1C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)F |
SMILES canónico |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Sinónimos |
c(Phe-FPro) cyclo(Phe-4-F-Pro) cyclo(phenylalanyl-4-fluoro-prolyl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















